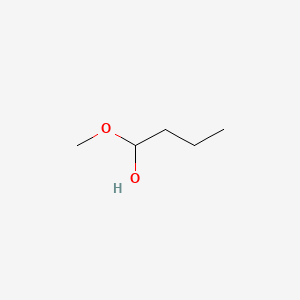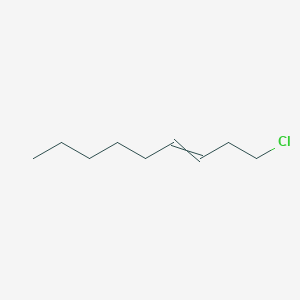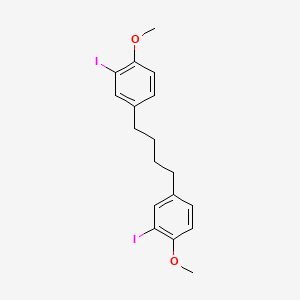
22-Methyltricosa-5,9-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-Methyltricosa-5,9-dienoic acid is a unique fatty acid characterized by its long carbon chain and the presence of two double bonds at positions 5 and 9. This compound is part of the non-methylene-interrupted (NMI) dienoic fatty acids, which are known for their distinctive structural features and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 22-Methyltricosa-5,9-dienoic acid typically involves the stereoselective cross-coupling of appropriate precursors. One common method is the Heck-decarboxylate coupling, which utilizes dienedioic acid as a building block . The reaction conditions often include the use of palladium catalysts and specific ligands to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling techniques. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification methods to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 22-Methyltricosa-5,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or diols.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bonds to yield saturated fatty acids.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine or bromine in the presence of a radical initiator.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
22-Methyltricosa-5,9-dienoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 22-Methyltricosa-5,9-dienoic acid involves its incorporation into cellular membranes, where it affects membrane fluidity and function. Its cytotoxic effects are believed to be due to its ability to disrupt membrane integrity, leading to cell lysis and death. The compound may also interact with specific molecular targets, such as enzymes involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
- 23-Methyl-5Z,9Z-tetracosadienoic acid
- 24-Methylpentacosa-5,9-dienoic acid
- 25-Methylhexacosa-5,9-dienoic acid
Comparison: 22-Methyltricosa-5,9-dienoic acid is unique due to its specific chain length and double bond positions. Compared to other similar compounds, it exhibits distinct biological activities and physicochemical properties. For example, its cytotoxic effects are more pronounced than those of 23-Methyl-5Z,9Z-tetracosadienoic acid, making it a more potent candidate for anticancer research .
Eigenschaften
CAS-Nummer |
191158-83-5 |
|---|---|
Molekularformel |
C24H44O2 |
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
22-methyltricosa-5,9-dienoic acid |
InChI |
InChI=1S/C24H44O2/c1-23(2)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(25)26/h6,8,14,16,23H,3-5,7,9-13,15,17-22H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
VVYIBXYORICHDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)

![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)

![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)




![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)
